molecular formula C7H7BrClN3 B1376236 6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide CAS No. 1018894-96-6

6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide

Cat. No.: B1376236
CAS No.: 1018894-96-6
M. Wt: 248.51 g/mol
InChI Key: VKRGHZTYNLLHID-UHFFFAOYSA-N
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Description

6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to substitute the chlorine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substituted Benzimidazoles: Products with different substituents replacing the chlorine atom.

    Oxidized or Reduced Derivatives: Depending on the reaction conditions, various oxidized or reduced forms of the compound can be obtained.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the benzimidazole moiety, including 6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide, exhibit significant antimicrobial properties. Studies have shown that derivatives of benzimidazole can effectively combat both bacterial and fungal infections. For instance:

  • Antibacterial Properties : Compounds similar to 6-Chloro-1H-benzo[d]imidazol-2-amine have demonstrated activity against Gram-positive and Gram-negative bacteria. In a comparative study, a related compound exhibited a minimum inhibitory concentration (MIC) of 5.19 µM against Staphylococcus aureus and Klebsiella pneumoniae .
  • Antifungal Properties : The antifungal activity of benzimidazole derivatives has also been documented, with some compounds showing potency comparable to fluconazole against strains like Candida albicans .

Anticancer Activity

Benzimidazole derivatives have been explored for their anticancer potential. The compound this compound may share similar properties with other benzimidazole compounds that have shown promising results in inhibiting cancer cell proliferation:

  • In vitro Studies : Some studies report that certain benzimidazole derivatives exhibit IC50 values lower than standard anticancer drugs, indicating higher potency. For example, one derivative was found to have an IC50 of 4.12 µM against colorectal carcinoma cells, outperforming the standard drug 5-FU (IC50 = 7.69 µM) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives:

CompoundSubstituentMIC/IC50 ValueActivity
W64-chloro-2-nitro5.19 µM (bacterial)Antibacterial
W12,4-dinitro5.08 µM (fungal)Antifungal
W174-methoxy4.12 µM (cancer)Anticancer

This table summarizes the activity of various synthesized compounds related to the benzimidazole structure, highlighting how specific substituents can enhance biological activity.

Mechanism of Action

The mechanism of action of 6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Biological Activity

6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide (CAS No. 1018894) is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅ClN₂·HBr, with a molecular weight of approximately 227.58 g/mol. The presence of a chlorine atom and an amino group on the benzimidazole ring significantly influences its interaction with biological targets, enhancing its solubility and potential efficacy in various applications.

Target Interactions

This compound has been studied for its ability to interact with several biological targets:

  • Cytochrome P450 Isoforms : It has been identified as a CYP1A2 inhibitor, which suggests its role in modulating drug metabolism and interactions.
  • Transient Receptor Potential Channel 6 (TRPC6) : Research indicates that compounds similar to this one can inhibit TRPC6 activity, which is associated with various diseases such as nephrotic syndrome and pulmonary hypertension .

Biochemical Pathways

The compound's mechanism may involve interference with cellular processes such as:

  • Quorum Sensing in Bacteria : Similar benzimidazole derivatives have been shown to disrupt the pseudomonas quinolone system (pqs) in Pseudomonas aeruginosa, reducing virulence gene expression and biofilm formation.
  • Cell Signaling Pathways : It modulates cell signaling and gene expression, influencing cellular metabolism and growth.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural analogs have demonstrated effectiveness against various bacterial strains, indicating a potential for further exploration in treating infections.

Anticancer Properties

Research has indicated that this compound may possess significant cytotoxic effects against different cancer cell lines. For instance, it has been shown to influence cell viability and induce apoptosis in cancer cells, making it a candidate for further anticancer drug development .

Case Studies and Research Findings

Several studies have focused on the biological applications of benzimidazole derivatives, including this compound:

StudyFindings
Evaluated new benzimidazole hybrids for antitumor activity; compounds showed varying degrees of inhibition against carcinoma and leukemia cell lines.
Investigated the effects on LDH enzyme activity in MCF-7 cells, indicating that treatment led to significant increases in enzyme levels compared to controls.
Reported on TRPC6 inhibition by benzimidazole derivatives, suggesting therapeutic potential for renal diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, its formulation as a hydrobromide salt enhances solubility, which is beneficial for laboratory applications and potential clinical use.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a one-pot reaction involving condensation of substituted benzimidazole precursors with appropriate reagents. For example, describes the synthesis of similar benzo[d]imidazole derivatives using a one-pot protocol with aromatic aldehydes and aminothiazoles. Key optimizations include:

  • Catalyst selection : Use transition-metal catalysts (e.g., Ru-complexes) for oxidative reactions, achieving yields up to 85% under mild conditions .
  • Solvent and temperature : Reactions in dichloromethane at room temperature or DMF at 50°C improve regioselectivity .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients effectively isolates the product .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and what key spectral features should be analyzed?

  • Methodological Answer : A combination of techniques is critical:

  • FTIR : Identify characteristic peaks such as C=N stretching (1611 cm⁻¹ for imidazole rings) and C-Cl/C-Br vibrations (745–590 cm⁻¹) .
  • ¹H NMR : Analyze aromatic proton environments (δ 7.36–8.35 ppm) and amine proton signals (δ ~5–6 ppm, if observable) .
  • Mass spectrometry : Confirm molecular weight via m/z values (e.g., [M+H]+ = 222.12 for related compounds) .
  • X-ray crystallography (if crystalline): Resolve bond angles and confirm halogen positioning .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
  • Column chromatography : Employ silica gel with gradients of polar solvents (e.g., methanol in chloroform) to separate impurities .
  • Acid-base extraction : Leverage the compound’s hydrobromide salt form by adjusting pH to precipitate the product .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the potential of 6-Chloro-1H-benzo[d]imidazol-2-amine derivatives as EGFR inhibitors?

  • Methodological Answer :

  • Target preparation : Retrieve EGFR kinase domain (PDB ID: 1M17) and prepare it via protonation state optimization and energy minimization .
  • Ligand preparation : Generate 3D conformers of derivatives using software like Open Babel, and assign partial charges via AM1-BCC methods .
  • Docking protocol : Use AutoDock Vina with a grid box centered on the ATP-binding site. Validate with co-crystallized ligands (e.g., erlotinib) .
  • Analysis : Prioritize compounds with hydrogen bonds to Met793 and hydrophobic interactions with Leu718/Val726 .

Q. What strategies are recommended for addressing contradictory FTIR and NMR data when characterizing substituted benzo[d]imidazole derivatives?

  • Methodological Answer :

  • Verify sample purity : Re-run chromatography or HPLC to eliminate contaminants affecting spectral signals .
  • Solvent effects : Record NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
  • Dynamic phenomena : Use variable-temperature NMR to detect tautomerism or conformational exchange broadening signals .
  • Complementary techniques : Employ ¹³C NMR or HSQC to resolve overlapping proton signals .

Q. How should researchers conduct ADMET analysis for this compound derivatives to assess drug-likeness?

  • Methodological Answer :

  • Software tools : Use SwissADME or pkCSM to predict absorption (e.g., Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (hERG liability) .
  • Key parameters :
  • Lipophilicity : Target LogP <5 for optimal membrane permeability .
  • Solubility : Ensure LogS >-4 to avoid precipitation in physiological conditions .
  • BBB penetration : Use BOILED-Egg models to assess CNS availability .
  • In vitro validation : Perform hepatic microsomal stability assays and Ames tests for mutagenicity .

Properties

IUPAC Name

6-chloro-1H-benzimidazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3.BrH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H3,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRGHZTYNLLHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide
6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide
6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide
6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide
6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide
6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide

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